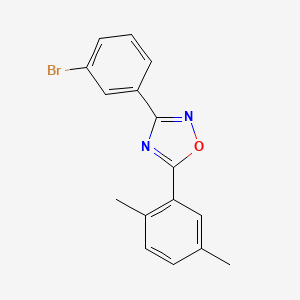
3-(3-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-(3-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole, also known as Br-DPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(3-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the binding of 3-(3-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole to specific targets in cells. In the case of amyloid fibrils, 3-(3-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole binds to the fibrils and causes them to emit fluorescence, allowing for their detection and imaging. In the case of cancer cells, 3-(3-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects:
3-(3-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for biological research and potential therapeutic applications. In addition to its fluorescent properties and potential as an antitumor agent, 3-(3-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole has also been studied for its potential as a biosensor for the detection of various analytes, including metal ions and biomolecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole is its high selectivity and sensitivity for specific targets, such as amyloid fibrils and cancer cells. This makes it a valuable tool for biological research and potential therapeutic applications. However, one limitation of 3-(3-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole is its relatively high cost and complexity of synthesis, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on 3-(3-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole, including the development of new synthesis methods for improved yield and purity, the investigation of its potential as a biosensor for various analytes, and the exploration of its potential as a therapeutic agent for neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole and its potential for use in various fields.
Applications De Recherche Scientifique
3-(3-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields, including optoelectronics, materials science, and biological research. In optoelectronics, 3-(3-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In materials science, 3-(3-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole has been studied for its self-assembly properties and potential use in the fabrication of nanoscale materials.
In biological research, 3-(3-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole has been investigated for its potential as a fluorescent probe for imaging of biological systems. 3-(3-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases, and can be used for the detection and monitoring of these diseases. 3-(3-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole has also been studied for its potential as an antitumor agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-(3-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-10-6-7-11(2)14(8-10)16-18-15(19-20-16)12-4-3-5-13(17)9-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQBATVZBDFMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC(=NO2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3605509.png)
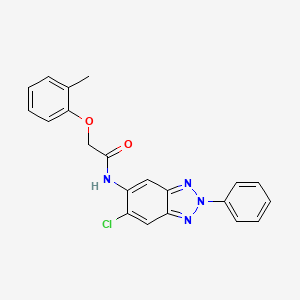

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B3605528.png)
![2-[(4-methyl-1-piperidinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3605530.png)
![N-{[(3-bromophenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B3605539.png)
![2-chloro-N-[3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3605553.png)
![dimethyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]terephthalate](/img/structure/B3605557.png)
![3-chloro-N-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3605561.png)
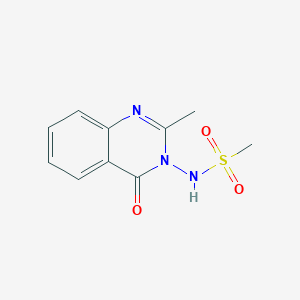
![8-[(1H-benzimidazol-2-ylmethyl)thio]-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3605581.png)
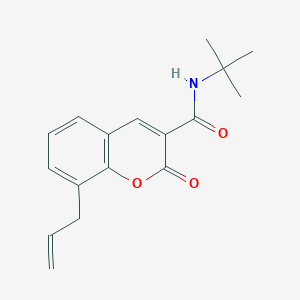
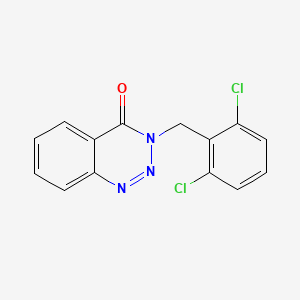
![methyl 2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B3605610.png)